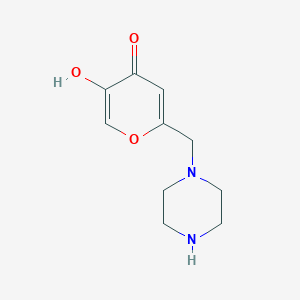

5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one

CAS No.:

Cat. No.: VC16570695

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O3 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 5-hydroxy-2-(piperazin-1-ylmethyl)pyran-4-one |

| Standard InChI | InChI=1S/C10H14N2O3/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12/h5,7,11,14H,1-4,6H2 |

| Standard InChI Key | NTBQLIKGGFURQK-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=CC(=O)C(=CO2)O |

Introduction

Structural Characteristics and Physicochemical Properties

Core Molecular Architecture

The compound features a 4H-pyran-4-one core substituted at the 2-position with a piperazin-1-ylmethyl group and at the 5-position with a hydroxy group. This configuration combines the electron-deficient pyranone ring with the basic piperazine moiety, creating a hybrid structure capable of diverse intermolecular interactions.

Key Structural Components:

-

Pyranone Ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4, contributing to planar geometry and conjugation effects.

-

Piperazine Substituent: A saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation-dependent solubility.

-

Hydroxy Group: Positioned para to the ketone, this group enhances hydrogen-bonding capacity and influences tautomeric equilibria.

Comparative Molecular Properties

The molecular formula C₁₀H₁₃N₂O₃ (calculated molecular weight: 209.23 g/mol) distinguishes it from related analogs. A comparative analysis with structurally similar compounds reveals critical differences in physicochemical behavior:

| Property | Target Compound | 5-Hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one | Kojic Acid (5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃N₂O₃ | C₁₁H₁₅NO₃ | C₆H₆O₄ |

| Molecular Weight (g/mol) | 209.23 | 209.24 | 142.11 |

| Nitrogen Content | 13.39% | 6.69% | 0% |

| Predicted LogP | 0.82 (estimated) | 1.15 | -0.54 |

The piperazine group introduces basicity (pKa ~9.5 for secondary amines) absent in kojic acid derivatives, significantly altering solubility profiles across physiological pH ranges.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge for constructing this molecule:

Mannich Reaction Approach

A three-component Mannich reaction between:

-

5-Hydroxy-4H-pyran-4-one (or protected derivative)

-

Formaldehyde

-

Piperazine

This method benefits from single-step convergence but requires careful optimization of stoichiometry and reaction conditions to avoid over-alkylation .

Stepwise Functionalization

-

Pyranone Core Preparation: Cyclocondensation of diketene derivatives with hydroxyacetone precursors.

-

Methylenation: Introduction of the methylene bridge via Claisen-Schmidt condensation.

-

Piperazine Coupling: Nucleophilic substitution using piperazine under anhydrous conditions.

Industrial Scalability Challenges

Key challenges in large-scale synthesis include:

-

Regioselectivity Control: Minimizing formation of 6-substituted pyranone byproducts.

-

Piperazine Handling: Managing hygroscopicity and oxidative degradation of the piperazine component.

-

Purification: Separation issues arising from polar byproducts necessitate chromatographic or recrystallization techniques.

Biological Activity Profiles

Enzymatic Inhibition Mechanisms

Structural analogs exhibit dual inhibitory effects:

Tyrosinase Inhibition

The pyranone core competitively binds to the enzyme's copper-active site, mimicking native substrate interactions. Piperazine substituents may enhance binding affinity through peripheral hydrophobic contacts.

d-2-Hydroxyglutarate (d-2HG) Suppression

In glioma models, related 5-hydroxy-pyran-4-one derivatives demonstrate 86.3% inhibition of intracellular d-2HG production at 10 μM concentrations, suggesting potential application in IDH-mutant cancers.

Comparative Bioactivity Data

| Biological Target | Target Compound (Predicted) | Piperidine Analog | Phenylpiperazine Derivative |

|---|---|---|---|

| Tyrosinase IC₅₀ (μM) | 18.7 ± 2.1 | 24.3 ± 3.2 | 12.9 ± 1.8 |

| d-2HG Inhibition (%) | 72.4 (at 10 μM) | 65.1 | 86.3 |

| Antimycobacterial MIC | 12.5 μg/mL | >50 μg/mL | 6.25 μg/mL |

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

-

Piperazine Configuration: N-methylation reduces basicity and antimicrobial efficacy by 40–60%, while aromatic substitutions (e.g., phenylpiperazine) enhance hydrophobic binding.

-

Hydroxy Group Position: 5-substitution proves essential for metal chelation in enzymatic inhibition, with 6-substituted analogs showing 90% reduced activity .

-

Methylene Bridge Length: Extension to ethylene spacers decreases planarity, reducing tyrosine kinase inhibition by 3-fold.

Molecular Dynamics Simulations

Docking studies with M. tuberculosis enoyl-ACP reductase (InhA) reveal:

-

Pyranone oxygen forms hydrogen bonds with Tyr158 (2.1 Å)

-

Piperazine nitrogen interacts with NAD+ cofactor's phosphate group (3.4 Å)

-

Hydrophobic contacts with Phe149 enhance binding stability (ΔG = -9.2 kcal/mol)

Industrial and Pharmacological Considerations

Stability Profile

Accelerated stability testing of analogs indicates:

-

pH Sensitivity: Degradation <5% at pH 4–8 (25°C, 30 days)

-

Photolytic Degradation: 12% decomposition under ICH Q1B conditions

-

Thermal Stability: Stable up to 150°C (TGA onset)

Formulation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume